molecular formula C17H18BrN3O2 B11234525 N-(4-bromo-2-methylphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

N-(4-bromo-2-methylphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide

Cat. No.: B11234525
M. Wt: 376.2 g/mol
InChI Key: MDELERCNEJQWPX-UHFFFAOYSA-N
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Description

N-(4-BROMO-2-METHYLPHENYL)-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a bromo-substituted phenyl ring and a hexahydrocinnolinone moiety. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMO-2-METHYLPHENYL)-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of a bromine atom to the phenyl ring.

    Acylation: Formation of the acetamide linkage.

    Cyclization: Formation of the hexahydrocinnolinone ring.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl ring or the hexahydrocinnolinone moiety.

    Reduction: Reduction reactions could target the carbonyl group in the hexahydrocinnolinone ring.

    Substitution: The bromine atom on the phenyl ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce an alcohol.

Scientific Research Applications

N-(4-BROMO-2-METHYLPHENYL)-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE may have applications in various fields:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological or chemical target. Generally, it could interact with enzymes, receptors, or other proteins, influencing various molecular pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-BROMOPHENYL)-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE
  • N-(4-METHYLPHENYL)-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE

Uniqueness

The uniqueness of N-(4-BROMO-2-METHYLPHENYL)-2-(3-OXO-2,3,5,6,7,8-HEXAHYDROCINNOLIN-2-YL)ACETAMIDE lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C17H18BrN3O2

Molecular Weight

376.2 g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)acetamide

InChI

InChI=1S/C17H18BrN3O2/c1-11-8-13(18)6-7-14(11)19-16(22)10-21-17(23)9-12-4-2-3-5-15(12)20-21/h6-9H,2-5,10H2,1H3,(H,19,22)

InChI Key

MDELERCNEJQWPX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CN2C(=O)C=C3CCCCC3=N2

Origin of Product

United States

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